1-(4-Bromophenyl)pyrrolidine
Overview
Description
1-(4-Bromophenyl)pyrrolidine is a chemical compound that is part of a broader class of organic molecules featuring a pyrrolidine ring substituted with a bromophenyl group. While the provided papers do not directly discuss 1-(4-Bromophenyl)pyrrolidine, they do provide insights into similar bromophenyl compounds and their properties, synthesis, and applications, which can be informative for understanding the characteristics of 1-(4-Bromophenyl)pyrrolidine.
Synthesis Analysis
The synthesis of bromophenyl compounds often involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves starting from pyridin-4-ol and 4-bromo-2-fluoroaniline and proceeding through a series of reactions to obtain the desired compound . This process highlights the complexity and the careful control of reaction conditions required to synthesize specific bromophenyl derivatives.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often confirmed using techniques such as NMR, MS, and X-ray diffraction. For instance, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined by single-crystal X-ray structure determination, revealing its triclinic space group and the bond lengths and angles . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compounds.
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions, including coupling reactions. For example, cyclometalated Pd(II) and Ir(III) complexes containing bromophenyl groups have been used in one-pot oxidation/Suzuki coupling reactions to synthesize biarylaldehydes . These reactions demonstrate the utility of bromophenyl compounds in organic synthesis, particularly in the formation of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds can be influenced by their molecular structure. For instance, cyclometalated complexes with bromophenyl groups exhibit luminescence, which can be observed under UV irradiation . Additionally, the presence of intermolecular and intramolecular hydrogen bonds, as well as π-π interactions, can affect the stability and reactivity of these compounds . These properties are important for the potential application of bromophenyl compounds in materials science and pharmaceuticals.
Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
2. Pyrrolidine-Functionalized Purine and Pyrimidine Nucleosides
- Application Summary: A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral and anticancer activity .
- Methods of Application: The nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
- Results or Outcomes: The results of the antiviral and anticancer activity tests were not specified in the source .
3. Pyrrolidine Core Skeletons in Pharmacology
- Application Summary: Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application: This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
- Results or Outcomes: Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
4. Pyrrolidine in Organic Chemistry
- Application Summary: 1-(4-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It is used as a building block in organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not specified in the source .
- Results or Outcomes: The outcomes obtained from the use of this compound in organic synthesis are not specified in the source .
5. Pyrrolidine in Pharmacology
- Application Summary: Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application: This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
- Results or Outcomes: Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)pyrrolidine . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGBJXZICCEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426843 | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)pyrrolidine | |
CAS RN |
22090-26-2 | |
Record name | 1-(4-Bromophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22090-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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